8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This bis-sulfonyl-substituted spiro[4.5]decane derivative features two distinct aryl sulfonyl groups:
- 4-Methoxy-3-methylphenylsulfonyl at position 8: This group combines electron-donating methoxy and methyl substituents, enhancing solubility while introducing steric bulk.
The spirocyclic core imposes conformational rigidity, which may improve target binding selectivity.
Properties
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-17-16-20(8-9-21(17)30-3)32(25,26)23-12-10-22(11-13-23)24(14-15-31-22)33(27,28)19-6-4-18(29-2)5-7-19/h4-9,16H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOGFGFGRPXUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Pharmacokinetics
- Halogenation : Fluorine (e.g., 898453-01-5, BE99410) or bromine (G499-0278) increases lipophilicity (logD ~3.5–5.0) and resistance to oxidative metabolism, critical for blood-brain barrier penetration in CNS targets .
Q & A
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
- Methodological Answer : Combine proteomics (SILAC) to identify differentially expressed proteins post-treatment and phospho-kinase arrays to map signaling pathway modulation . Use CRISPR-Cas9 knockouts of suspected targets (e.g., kinases) to confirm functional relevance. For in vivo models, employ PET tracers (e.g., F-labeled analogs) to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
